

LS-102 as a Selective Syvn1 Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	LS-102	
Cat. No.:	B15573661	Get Quote

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Abstract

This technical guide provides a comprehensive overview of **LS-102**, a selective inhibitor of the E3 ubiquitin ligase Synoviolin 1 (Syvn1), also known as HMG-CoA reductase degradation protein 1 (Hrd1). Syvn1 is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, responsible for targeting misfolded proteins for proteasomal degradation. Dysregulation of Syvn1 has been implicated in various pathologies, including rheumatoid arthritis, neurodegenerative diseases, and certain cancers. **LS-102** has emerged as a valuable tool for studying the physiological and pathological roles of Syvn1 and as a potential therapeutic agent. This document details the mechanism of action of **LS-102**, its in vitro and in vivo efficacy, and provides detailed experimental protocols for its characterization.

Introduction to Syvn1 and the ERAD Pathway

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various cellular stresses can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. The unfolded protein response (UPR) is a set of signaling pathways activated to cope with ER stress. A major branch of the UPR is the ERAD pathway, which removes terminally misfolded proteins from the ER and targets them for degradation by the proteasome.



Syvn1 is a crucial E3 ubiquitin ligase embedded in the ER membrane. It plays a central role in the ERAD pathway by recognizing and ubiquitinating misfolded protein substrates, thereby marking them for retro-translocation to the cytosol and subsequent degradation. The activity of Syvn1 is implicated in the pathogenesis of several diseases, making it an attractive therapeutic target.

LS-102: A Selective Syvn1 Inhibitor

LS-102 is a small molecule inhibitor that selectively targets the E3 ligase activity of Syvn1.[1][2] It has been shown to inhibit the autoubiquitination of Syvn1, a process essential for its function. [1][2] The selectivity of **LS-102** for Syvn1 over other E3 ubiquitin ligases like ARIH1, BRCA1/BARD1, and Efp has been demonstrated, highlighting its utility as a specific chemical probe.[2]

Mechanism of Action

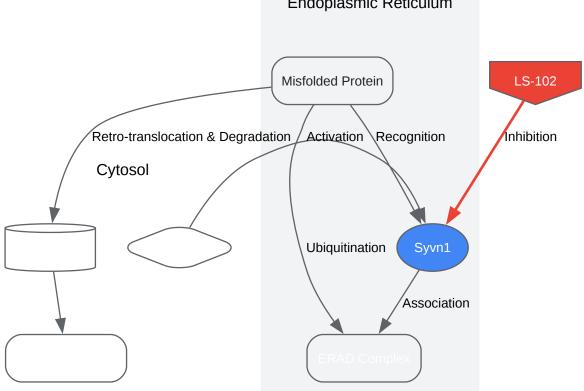
LS-102 exerts its inhibitory effect by interfering with the autoubiquitination of Syvn1.[1][2] This inhibition leads to the stabilization of Syvn1 substrates. By suppressing the E3 ligase activity of Syvn1, **LS-102** can modulate various downstream cellular processes. For instance, it has been shown to suppress the polyubiquitination of known Syvn1 target proteins such as nuclear factor erythroid 2-related factor 2 (NRF2), a mutant form of α -sarcoglycan, and PGC-1 β .[1][3]

The following diagram illustrates the role of Syvn1 in the ERAD pathway and the inhibitory action of **LS-102**.



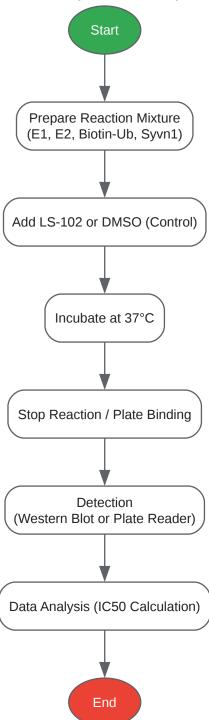
Syvn1 Signaling Pathway and LS-102 Inhibition

Endoplasmic Reticulum

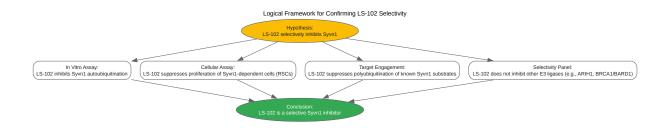




Workflow for In Vitro Syvn1 Autoubiquitination Assay







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